molecular formula C17H15N3O3 B2482342 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide CAS No. 952988-23-7

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2482342
CAS No.: 952988-23-7
M. Wt: 309.325
InChI Key: UTKDONHQOOMSCM-UHFFFAOYSA-N
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Description

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a substitution reaction using appropriate reagents and catalysts.

    Attachment of the Pyridinyl Group: The pyridin-3-yl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the isoxazole ring or the pyridinyl group, potentially leading to ring opening or hydrogenation products.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation Products: Phenolic derivatives, quinones.

    Reduction Products: Reduced isoxazole, hydrogenated pyridinyl derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide: Similar structure with a chlorine atom instead of a methoxy group.

    2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide: Similar structure with a methyl group instead of a methoxy group.

    2-(5-(4-nitrophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide: Similar structure with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide may confer unique properties, such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-15-6-4-12(5-7-15)16-9-14(20-23-16)10-17(21)19-13-3-2-8-18-11-13/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKDONHQOOMSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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